molecular formula C6H12N2O2 B13602301 3-(1-Aminopropan-2-yl)oxazolidin-2-one

3-(1-Aminopropan-2-yl)oxazolidin-2-one

Cat. No.: B13602301
M. Wt: 144.17 g/mol
InChI Key: UIWPVXCOFPQXJW-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction typically takes place in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature, yielding 2-oxazolidinones with the β-enaminocarbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed in many oxazolidinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropan-2-yl)oxazolidin-2-one is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to act as a chiral auxiliary and its potential as an antibacterial agent make it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-5(4-7)8-2-3-10-6(8)9/h5H,2-4,7H2,1H3

InChI Key

UIWPVXCOFPQXJW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1CCOC1=O

Origin of Product

United States

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